molecular formula C22H17BrN2O3 B2457812 4-溴-N-(8,10-二甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]氧氮杂卓-2-基)苯甲酰胺 CAS No. 922061-01-6

4-溴-N-(8,10-二甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]氧氮杂卓-2-基)苯甲酰胺

货号: B2457812
CAS 编号: 922061-01-6
分子量: 437.293
InChI 键: UKDSHKFRKAIQDY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C22H17BrN2O3 and its molecular weight is 437.293. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Activity

4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has shown promise as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. The modulation of HDAC activity can lead to significant changes in cell cycle regulation and apoptosis, making this compound a candidate for anticancer therapies.

Case Studies on Anticancer Activity

StudyFindings
HDAC Inhibition StudySignificant inhibition of HDAC activity was observed in vitro, suggesting potential as an anticancer agent.
Apoptosis InductionThe compound induced apoptosis in various cancer cell lines through HDAC inhibition.

Neurological Disorders

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may also have therapeutic effects against neurological disorders. The ability to modulate neurotransmitter systems could make this compound relevant for conditions such as depression and anxiety.

Synthetic Applications

The synthesis of 4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves several key steps:

  • Formation of the Dibenzooxazepine Core : This is achieved through cyclization reactions involving suitable precursors.
  • Bromination : Utilizing reagents such as N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Benzamide Attachment : Final steps involve nucleophilic substitution to attach the benzamide group.

These synthetic routes can be optimized using modern techniques such as continuous flow reactors to enhance yield and purity.

The biological activity of 4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is primarily attributed to its interactions with specific molecular targets:

  • Inhibition of HDACs : This mechanism is critical for its anticancer properties.
  • Potential Neuropharmacological Effects : Modulation of neurotransmitter systems suggests further therapeutic applications.

生物活性

4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound belonging to the dibenzooxazepine class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. Its molecular structure and biological properties suggest a range of activities that warrant detailed examination.

The molecular formula of 4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is C24H22BrN2O3C_{24}H_{22}BrN_{2}O_{3} with a molecular weight of 473.34 g/mol. The compound features a bromine atom and a complex dibenzooxazepine core that contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. It may modulate the activity of enzymes or receptors involved in various signaling pathways. For instance, compounds in the dibenzooxazepine class have been noted for their roles as histone deacetylase inhibitors, which are crucial in cancer therapy by altering gene expression associated with tumor growth and progression .

Anticancer Activity

Recent studies have indicated that benzoxazepine derivatives exhibit significant anticancer properties. For example, synthesized derivatives have shown cytotoxic effects against various cancer cell lines. The compound's effectiveness varies depending on the type of cancer cell line tested. In vitro studies have demonstrated that it can induce apoptosis and inhibit cell proliferation by modulating pro-inflammatory cytokines such as IL-6 and TNF-α .

Anti-inflammatory and Antimicrobial Effects

In addition to its anticancer properties, 4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has been evaluated for its anti-inflammatory and antimicrobial activities. Some studies suggest limited antimicrobial efficacy against specific bacterial strains, while also demonstrating anti-inflammatory effects through cytokine modulation .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxicity of various benzoxazepine derivatives against solid tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 1 to 5 µM depending on the cell line tested .
  • Mechanistic Insights : Molecular docking studies have revealed that the compound can bind to specific targets such as fibroblast growth factor receptors (FGFR), inhibiting their activity and leading to reduced tumor cell viability .
  • Inflammatory Response : In vitro assays showed that treatment with the compound resulted in decreased levels of inflammatory cytokines in stimulated macrophages, suggesting a potential role in managing inflammatory diseases .

Comparative Analysis

A comparative analysis with similar compounds reveals that while many dibenzooxazepine derivatives share structural features, their biological activities can differ significantly based on subtle variations in their molecular structure.

Compound NameBiological ActivityNotable Effects
4-Bromo-N-(8,10-dimethyl...)Anticancer, Anti-inflammatoryInduces apoptosis in cancer cells
Other DibenzooxazepinesVariesSome exhibit neuroleptic effects

属性

IUPAC Name

4-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-13-3-9-20-18(11-13)25(2)22(27)17-12-16(8-10-19(17)28-20)24-21(26)14-4-6-15(23)7-5-14/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDSHKFRKAIQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。